molecular formula C20H19N2NaO6 B044523 Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate CAS No. 124391-91-9

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

Cat. No. B044523
M. Wt: 406.4 g/mol
InChI Key: IHDNHCGUVSXZNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate, also known as ECPPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. ECPPB belongs to the class of benzamido compounds and is commonly used as a tool compound to investigate the mechanism of action of various biological processes.

Mechanism Of Action

The mechanism of action of Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate is primarily related to its ability to bind to specific target proteins and enzymes. The compound contains a benzamido group that can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition of its activity. Additionally, Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate can also induce changes in protein conformation, leading to altered protein-protein interactions.

Biochemical And Physiological Effects

Studies have shown that Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate can have a variety of biochemical and physiological effects, depending on the specific target protein or enzyme being inhibited. For example, inhibition of histone deacetylases can lead to changes in gene expression patterns, while inhibition of certain kinases can lead to altered cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate in lab experiments is its high selectivity for certain target proteins and enzymes. This allows researchers to investigate specific biological processes with a high degree of precision. However, one limitation of Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate is its relatively low potency compared to other compounds that target the same proteins or enzymes.

Future Directions

There are several potential future directions for research involving Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate. One area of interest is the development of more potent analogs of Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate that can selectively inhibit target proteins or enzymes at lower concentrations. Additionally, further studies are needed to investigate the potential therapeutic applications of Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, the use of Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate as a tool compound for investigating the mechanism of action of various biological processes is an area of ongoing research.

Synthesis Methods

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with ethyl 4-bromo-2-propionylbenzoate, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate.

Scientific Research Applications

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes and proteins. For example, Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in the treatment of various diseases, including cancer.

properties

CAS RN

124391-91-9

Product Name

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

Molecular Formula

C20H19N2NaO6

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1

InChI Key

IHDNHCGUVSXZNF-UHFFFAOYSA-M

Isomeric SMILES

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]

SMILES

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]

Other CAS RN

124391-91-9

synonyms

AM 682
AM-682
ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.